Carnidazole

概要

説明

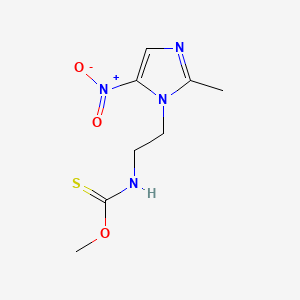

カルニダゾールは、ニトロイミダゾール系に属する抗原虫薬です。 これは主に獣医学において、ハトのトリコモナス感染症の治療に使用されます . この化合物の化学式はC8H12N4O3Sであり、モル質量は244.27 g/molです .

2. 製法

合成経路と反応条件: カルニダゾールは、ニトロイミダゾール環を含む一連の化学反応によって合成できます。 合成は通常、イミダゾールのニトロ化から始まり、その後、アルキル化とそれに続く反応によってカルバモチオエート基が導入されます .

工業生産方法: カルニダゾールの工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模な化学合成が伴います。 このプロセスには、医薬品基準を満たすための厳格な品質管理措置が含まれています .

準備方法

Synthetic Routes and Reaction Conditions: Carnidazole can be synthesized through a series of chemical reactions involving the nitroimidazole ring. The synthesis typically starts with the nitration of imidazole, followed by alkylation and subsequent reactions to introduce the carbamothioate group .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .

化学反応の分析

反応の種類: カルニダゾールは、次のようなさまざまな化学反応を起こします。

酸化: カルニダゾール中のニトロ基は、特定の条件下でアミノ基に還元できます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素やその他の酸化剤が含まれます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ニトロ基の還元によってアミノ誘導体が生成され、置換反応によってさまざまな置換イミダゾール化合物が生成されます .

4. 科学研究への応用

カルニダゾールは、科学研究において幅広い用途があります。

科学的研究の応用

Treatment of Avian Trichomonosis

Carnidazole has been extensively studied for its effectiveness against avian trichomonosis, a disease caused by Trichomonas gallinae. The following table summarizes key findings from various studies regarding the efficacy of this compound in treating this condition:

Case Studies

- Pigeon Study : In a study involving naturally infected pigeons, a single dose of this compound (10 mg/kg) resulted in an 87.5% success rate in alleviating symptoms compared to metronidazole, which achieved 100% efficacy at the same dosage. However, it was noted that clinical manifestations persisted in some cases due to potential resistance or late diagnosis .

- House Finches : Another study indicated that doses ranging from 20 to 30 mg/kg were only partially effective against Trichomonas gallinae in house finches, with symptoms of emaciation and ocular discharge observed .

- Pink Pigeons : Administration of this compound at doses of 5-10 mg/bird showed effectiveness in the short term but highlighted the risk of relapse post-treatment .

Resistance Patterns

Resistance to nitroimidazoles, including this compound, has been documented, raising concerns about its long-term efficacy. In several studies, a significant proportion of treated birds exhibited resistance, particularly when administered lower doses or when treatment was delayed . This underscores the importance of early diagnosis and appropriate dosing strategies to enhance treatment outcomes.

作用機序

カルニダゾールは、原虫のDNA合成を阻害することで効果を発揮します。 カルニダゾール中のニトロ基は、原虫細胞内で還元され、DNAやその他の重要な細胞成分を損傷する反応性中間体を生成し、最終的に細胞死を引き起こします .

6. 類似の化合物との比較

カルニダゾールは、メトロニダゾール、チニダゾール、セクニダゾール、オルニダゾールなどの化合物を含むニトロイミダゾールファミリーに属しています . これらの化合物と比較して、カルニダゾールは獣医学において特異的に使用され、メトロニダゾールなどの他の化合物はヒト医学で広く使用されています .

類似の化合物:

メトロニダゾール: 人間のさまざまな嫌気性細菌感染症と原虫感染症の治療に使用されます.

チニダゾール: メトロニダゾールと似ていますが、半減期が長いです.

セクニダゾール: 単回投与治療法で知られています.

オルニダゾール: メトロニダゾールで治療されるものと同様の感染症の治療に使用されます.

類似化合物との比較

Metronidazole: Used to treat various anaerobic bacterial and protozoal infections in humans.

Tinidazole: Similar to metronidazole but with a longer half-life.

Secnidazole: Known for its single-dose treatment regimen.

Ornidazole: Used for treating infections similar to those treated by metronidazole.

Carnidazole’s uniqueness lies in its specific application in veterinary medicine and its effectiveness against Trichomonas infections in pigeons .

生物活性

Carnidazole is a nitroimidazole derivative primarily used in veterinary medicine for the treatment of protozoal infections, particularly in birds. Its efficacy against Trichomonas gallinae, a parasite responsible for significant mortality in avian species, has been documented. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical studies.

This compound exerts its therapeutic effects through several mechanisms:

- Nitro Group Reduction : The nitro group in nitroimidazoles is reduced to form reactive intermediates that interact with DNA, leading to the disruption of nucleic acid synthesis in protozoa.

- Generation of Free Radicals : The reduction process generates free radicals that can cause oxidative damage to cellular components, including lipids and proteins, ultimately leading to cell death.

| Mechanism | Description |

|---|---|

| Nitro Group Reduction | Converts nitro group into reactive intermediates affecting DNA synthesis |

| Free Radical Generation | Induces oxidative stress leading to cellular damage |

| Interaction with DNA | Forms adducts that interfere with replication and transcription |

Case Studies

- Treatment of Trichomonas gallinae :

- Field Trials :

- In trials involving house finches (Haemorhous mexicanus), doses ranging from 20-30 mg/kg for five days showed partial effectiveness, with symptoms like emaciation and ocular discharge observed .

- Pink pigeons (Nesoenas mayeri) treated with 5-10 mg/bird displayed effective short-term results against trichomonosis but experienced weight loss and emaciation .

Table 2: Clinical Efficacy Data of this compound

| Species | Dose (mg/kg) | Treatment Duration (days) | Efficacy (%) | Observed Side Effects |

|---|---|---|---|---|

| Adult Birds | 10 | - | 100 | None |

| Squabs | 5 | - | 40 | Apathy, diarrhea |

| House Finches | 20-30 | 5 | Partial | Emaciation, ocular discharge |

| Pink Pigeons | 5-10 | Various | Effective | Weight loss, emaciation |

Toxicity and Safety Profile

While this compound is effective against protozoal infections, its safety profile raises concerns. Reports indicate that higher doses can lead to toxicity, particularly in younger birds. Symptoms may include lethargy and gastrointestinal disturbances. It is crucial to balance efficacy with potential side effects when administering this compound.

Table 3: Toxicity Observations

| Dose (mg/kg) | Symptoms Observed |

|---|---|

| >10 | Apathy, anorexia, diarrhea |

| >20 | Emaciation, ocular discharge |

Research Findings

Recent studies have focused on the genotoxicity and mutagenicity associated with nitroimidazoles. Although this compound has shown significant microbicidal activity against Trichomonas gallinae, its potential genotoxic effects necessitate further investigation. Research indicates that while some nitroimidazoles exhibit mutagenic properties under specific conditions, this compound's profile remains less clear .

特性

IUPAC Name |

O-methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3S/c1-6-10-5-7(12(13)14)11(6)4-3-9-8(16)15-2/h5H,3-4H2,1-2H3,(H,9,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEVHVURWWTPFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCNC(=S)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194957 | |

| Record name | Carnidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42116-76-7 | |

| Record name | Carnidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42116-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carnidazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042116767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carnidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carnidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carnidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARNIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH5KI819JG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。